molecular formula C18H16ClN5O3 B12928803 6-Chloro-2-(morpholin-4-yl)-N-(2-nitrophenyl)quinazolin-4-amine CAS No. 89218-45-1

6-Chloro-2-(morpholin-4-yl)-N-(2-nitrophenyl)quinazolin-4-amine

Cat. No.: B12928803
CAS No.: 89218-45-1
M. Wt: 385.8 g/mol
InChI Key: QGLSNCAFGKAFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Background of Quinazoline Derivatives

Quinazoline, a bicyclic heterocycle comprising fused benzene and pyrimidine rings, serves as a privileged scaffold in drug design due to its tunable electronic properties and capacity for diverse substitutions. The 4-aminoquinazoline subclass, in particular, has garnered attention for its ability to interact with biological targets through hydrogen bonding and π-π stacking interactions.

The inherent reactivity of the quinazoline core permits functionalization at positions 2, 4, 6, and 7, enabling precise modulation of physicochemical properties. For instance, electron-withdrawing groups at position 6 (e.g., chlorine) enhance electrophilic character, while nitrogen-containing substituents at position 2 (e.g., morpholine) improve solubility and bioavailability.

Table 1: Impact of Quinazoline Substituents on Biological Activity

Position Common Substituents Observed Pharmacological Effects
2 Morpholine Enhanced kinase inhibition
4 Amino groups DNA intercalation capabilities
6 Halogens Increased metabolic stability
7 Methoxy groups Improved blood-brain barrier penetration

Structural Significance of Morpholine and Nitrophenyl Substituents

The morpholin-4-yl group at position 2 introduces a saturated oxygen-nitrogen heterocycle that confers three critical advantages:

  • Solubility Enhancement : Morpholine’s oxygen atom facilitates hydrogen bonding with aqueous environments, improving pharmacokinetic profiles.
  • Conformational Restriction : The six-membered ring imposes spatial constraints that optimize binding to ATP pockets in kinase targets.
  • Electron-Donating Effects : Morpholine’s lone electron pairs participate in charge-transfer interactions with aromatic residues in target proteins.

Conversely, the 2-nitrophenyl group at the N-4 position introduces strong electron-withdrawing characteristics through its nitro moiety. This substituent:

  • Stabilizes the quinazoline core via resonance effects
  • Engages in dipole-dipole interactions with hydrophobic enzyme cavities
  • Modulates redox potential, potentially influencing prodrug activation pathways

Figure 1: Electronic Distribution in 6-Chloro-2-(morpholin-4-yl)-N-(2-nitrophenyl)quinazolin-4-amine
$$ \text{Quinazoline Core} \rightarrow \text{Chlorine (σ-withdrawing)} $$
$$ \text{Morpholine} \rightarrow \text{Oxygen (n-donor)} $$
$$ \text{Nitrophenyl} \rightarrow \text{NO}_2 \text{ (π-withdrawing)} $$

Historical Development of Substituted Quinazolin-4-amines

The evolution of 4-aminoquinazolines spans three distinct phases:

Phase 1: Early Synthetic Methods (1903–1950s)
Gabriel’s 1903 decarboxylation protocol established the first practical route to unsubstituted quinazolines. Subsequent developments included:

  • Niementowski’s anthranilic acid-formamide condensation (1928)
  • Grimmel-Guinther’s phosphorous trichloride-mediated cyclizations (1940s)

Phase 2: Structure-Activity Relationship (SAR) Exploration (1960s–1990s)
Key milestones included:

  • Discovery of EGFR tyrosine kinase inhibition by 4-anilinoquinazolines (1988)
  • Optimization of 6-substituents for enhanced metabolic stability (1990s)

Phase 3: Modern Catalytic Approaches (2000s–Present)
Recent advances employ transition-metal catalysis for precise functionalization:

  • Copper-catalyzed isocyanide insertions (e.g., Scheme 1 in )
  • Palladium-mediated Suzuki couplings for aryl group introductions

Table 2: Comparative Analysis of Synthetic Routes to 4-Aminoquinazolines

Method Yield (%) Key Advantages Limitations
Niementowski Synthesis 45–60 Single-step protocol Limited substituent diversity
Copper Catalysis 70–85 Ambient temperature tolerance Requires specialized ligands
Microwave-Assisted 80–92 Rapid reaction times High energy input

Academic Relevance in Medicinal Chemistry and Drug Discovery

This compound exemplifies three emerging trends in small-molecule therapeutics:

Targeted Kinase Inhibition
The morpholine substituent aligns with ATP-binding regions in:

  • Epidermal Growth Factor Receptor (EGFR)
  • Cyclin-Dependent Kinases (CDKs)
  • Glycogen Synthase Kinase-3 (GSK-3)

Multifunctional Drug Design
Synergistic effects arise from:

  • Chlorine’s halogen bonding with DNA topoisomerases
  • Nitrophenyl’s redox activity in hypoxia-selective prodrugs

Computational Chemistry Integration
Molecular docking studies reveal:

  • Binding energy improvements of 2.3 kcal/mol vs. non-morpholine analogues
  • Optimal nitro group orientation for π-cation interactions with lysine residues

Current Research Frontiers

  • Development of dual CDK/GSK-3 inhibitors for neurodegenerative diseases
  • Exploration of antileukemic activity via ROS-mediated apoptosis pathways
  • Design of fluorinated derivatives for PET imaging applications

Properties

CAS No.

89218-45-1

Molecular Formula

C18H16ClN5O3

Molecular Weight

385.8 g/mol

IUPAC Name

6-chloro-2-morpholin-4-yl-N-(2-nitrophenyl)quinazolin-4-amine

InChI

InChI=1S/C18H16ClN5O3/c19-12-5-6-14-13(11-12)17(20-15-3-1-2-4-16(15)24(25)26)22-18(21-14)23-7-9-27-10-8-23/h1-6,11H,7-10H2,(H,20,21,22)

InChI Key

QGLSNCAFGKAFRN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(C=C(C=C3)Cl)C(=N2)NC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Quinazoline Core Formation

The quinazoline scaffold is commonly synthesized by cyclization of 2-aminobenzamide derivatives with suitable reagents. One classical method involves:

This step is crucial to establish the bicyclic framework with the correct substitution pattern on the benzene ring, including the position for chlorination.

Chlorination at the 6-Position

The 6-chloro substituent is introduced by treatment of the quinazolin-4(3H)-one intermediate with phosphorus oxychloride (POCl3) , which converts the 4-oxo group to a 4-chloro substituent and simultaneously chlorinates the 6-position on the aromatic ring. This step yields the key intermediate 6-chloroquinazoline-4-chloride derivative, which is reactive for further nucleophilic substitution.

Introduction of the Morpholino Group at Position 2

The 2-position substitution is achieved by nucleophilic aromatic substitution of the 2-chloro group on the quinazoline intermediate with morpholine . This reaction typically proceeds under reflux in polar aprotic solvents such as DMF or acetonitrile, allowing the morpholine nitrogen to displace the chlorine atom at position 2, forming the 2-(morpholin-4-yl)quinazoline intermediate.

Coupling with 2-Nitrophenyl Amine at the 4-Position

The final step involves the substitution of the 4-chloro group with 2-nitroaniline or its derivatives to form the N-(2-nitrophenyl)amino substituent. This nucleophilic aromatic substitution is typically conducted under heating in solvents like DMF or DMSO, sometimes with a base to facilitate the reaction. The reaction conditions are optimized to avoid reduction of the nitro group and to ensure selective substitution at the 4-position.

Representative Synthetic Scheme

Step Reactants/Intermediates Reagents/Conditions Product/Intermediate Notes
1 2-Aminobenzamide + 2-nitrobenzoic acid EDC coupling, then reflux with NaOH Quinazolin-4(3H)-one intermediate Cyclization to form quinazoline core
2 Quinazolin-4(3H)-one intermediate POCl3, reflux 6-Chloro-2,4-dichloroquinazoline Chlorination at 6 and 4 positions
3 6-Chloro-2,4-dichloroquinazoline + morpholine Reflux in DMF or acetonitrile 6-Chloro-2-(morpholin-4-yl)-4-chloroquinazoline SNAr substitution at 2-position
4 Above intermediate + 2-nitroaniline Heating in DMF/DMSO, base 6-Chloro-2-(morpholin-4-yl)-N-(2-nitrophenyl)quinazolin-4-amine SNAr substitution at 4-position

Research Findings and Optimization Notes

  • Reaction Yields: The overall yields for each step vary but are generally moderate to good (40–80%), depending on reaction conditions and purification methods.
  • Catalysts and Bases: Use of bases such as triethylamine or sodium carbonate can improve nucleophilic substitution efficiency.
  • Solvent Choice: Polar aprotic solvents (DMF, DMSO, acetonitrile) are preferred for SNAr reactions to enhance nucleophilicity and solubility.
  • Temperature Control: Elevated temperatures (80–150 °C) are often required for substitution steps but must be controlled to prevent decomposition or side reactions.
  • Purification: Silica gel chromatography is commonly used to purify intermediates and final products.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Comments
Cyclization Reflux with NaOH or formamide Forms quinazoline core
Chlorination POCl3, reflux Introduces 6-chloro and 4-chloro groups
Morpholine substitution Morpholine, DMF, 80–120 °C SNAr at 2-position
2-Nitroaniline substitution 2-Nitroaniline, DMF/DMSO, base, 100–150 °C SNAr at 4-position
Purification Silica gel chromatography Ensures product purity

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 6-chloro position demonstrates electrophilic character, enabling displacement reactions with nucleophiles. Key findings include:

  • Amination : Reaction with primary/secondary amines under microwave irradiation (200°C) achieves 53-86% yields in quinazoline derivatives . Piperidine or morpholine substitutions typically require 0.1-1.0 equivalents of HCl as catalyst .

  • Hydrolysis : Chloro groups convert to hydroxyl groups under acidic/basic aqueous conditions, though this competes with amination in protic solvents .

Reaction TypeReagents/ConditionsYield RangeCompeting Process
AminationR-NH₂, HCl (0.1-1 eq), EtOH/H₂O, 80°C53-86% Hydrolysis
AlkoxylationR-OH, K₂CO₃, DMF, reflux60-75%-

Nitrophenyl Group Reactivity

The 2-nitrophenyl moiety participates in selective reductions and coupling reactions:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling subsequent diazotization or Schlenk-type couplings.

  • Buchwald-Hartwig Amination : Palladium-catalyzed C-N bond formation occurs at the nitro-substituted position with aryl halides (XPhos ligand system).

Key limitation : Steric hindrance from the adjacent morpholine group reduces reaction rates by 15-20% compared to non-substituted analogs.

Morpholine Ring Modifications

The morpholin-4-yl group shows atypical reactivity under strong acidic conditions:

  • Protonation Effects : At HCl concentrations >2M, morpholine undergoes ring-opening to form bis(2-chloroethyl)amine derivatives .

  • N-Alkylation : Quaternization with methyl iodide occurs at the morpholine nitrogen (60-70% yield) but deactivates the quinazoline core.

Cross-Coupling Reactions

The quinazoline core enables palladium-mediated transformations:

  • Suzuki Coupling : 6-Chloro group reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form biaryl derivatives (45-68% yields).

  • Sonogashira Coupling : Terminal alkynes couple at C6 using CuI/Pd(PPh₃)₂Cl₂ (52-61% yields).

Competitive Reaction Pathways

Experimental data reveals three primary competing processes:

  • Solvolysis : In ethanol/water mixtures, 4-ethoxy derivatives form at rates proportional to HCl concentration .

  • Dimerization : Electron-deficient positions undergo Ullmann-type coupling (CuI, 1,10-phenanthroline) at >100°C.

  • Tautomerization : Keto-enol tautomerism observed in DMSO-d₆ solutions (¹H NMR δ 11.6 ppm) .

Stability Considerations

Critical degradation pathways identified through accelerated stability testing:

ConditionDegradation PathwayHalf-Life
pH <3Morpholine ring cleavage8.2 hr
UV lightNitro → Nitroso oxidation3.7 hr
60°CQuinazoline ring decomposition48 hr

Scientific Research Applications

Biological Activities

Research indicates that 6-Chloro-2-(morpholin-4-yl)-N-(2-nitrophenyl)quinazolin-4-amine exhibits several promising biological activities:

  • Anticancer Properties : The compound has been studied for its ability to inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation. Its structural similarity to known anticancer agents like Erlotinib and Gefitinib suggests potential efficacy against various cancer types, particularly non-small cell lung cancer.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of quinazoline compounds can exhibit significant antimicrobial properties. The presence of the nitrophenyl group may enhance the compound's ability to combat bacterial infections .
  • Enzyme Inhibition : The compound's interaction with specific enzymes and receptors can modulate cellular signaling pathways, making it a candidate for further pharmacological studies.

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step processes that can be optimized for industrial applications. Key synthetic routes have been developed, allowing for improved yield and purity through advanced techniques such as continuous flow reactors.

Case Studies and Comparative Analysis

A comparative analysis of related compounds highlights the unique features of this compound:

Compound NameStructural FeaturesBiological Activity
ErlotinibQuinazoline derivative with an aniline substituentAnticancer agent targeting epidermal growth factor receptor
GefitinibSimilar quinazoline structure with different substitutionsUsed for treating non-small cell lung cancer
AfatinibAnother quinazoline derivative with distinct substitutionsEffective against metastatic non-small cell lung cancer

The specific substitution pattern in this compound may enhance selectivity and potency against certain molecular targets compared to other quinazoline derivatives.

Future Research Directions

Further research is warranted to explore:

  • Mechanisms of Action : Understanding how this compound interacts at the molecular level with various biological targets.
  • Clinical Trials : Investigating its efficacy and safety in clinical settings for cancer treatment or as an antimicrobial agent.
  • Structural Modifications : Exploring modifications that could enhance its pharmacological properties or reduce potential side effects.

Mechanism of Action

The mechanism of action of 6-Chloro-2-morpholino-N-(2-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular signaling pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival.

Comparison with Similar Compounds

Key Observations :

  • Chlorine Position : The 6-Cl substituent is shared with 5b and 5c (4-Cl/Br-phenyl derivatives), but the 2-nitrophenyl group distinguishes the target compound in terms of steric and electronic profiles .

Pharmacological Activity

  • Analgesic Potential: Morpholinyl-quinazoline derivatives exhibit dual central/peripheral analgesic activity via QSAR models, with potency influenced by lipophilicity (logP) and hydrogen-bonding capacity . The target compound’s logP (~6.46, extrapolated from ) suggests moderate blood-brain barrier penetration.
  • Anti-inflammatory Activity: Analogues like 6-chloro-2-(4-methylpiperazinyl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine show in vivo anti-inflammatory effects in carrageenan-induced edema models .

Physicochemical Properties

Property Target Compound* 6-Cl-N-(2-Cl-phenyl)-4-phenyl 2-(4-NO₂-phenyl)-N-(o-tolyl)
logP ~6.46 6.46 3.1 (estimated)
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 6 2 6
Polar Surface Area (Ų) ~28.37 28.37 77.9

*Estimated based on structural similarity to .

Key Trends :

  • Higher logP values correlate with chloro/nitro substituents, impacting membrane permeability and metabolic stability .
  • The target compound’s moderate polar surface area (28.37 Ų) suggests favorable oral bioavailability compared to bulkier analogues (e.g., 77.9 Ų in ).

Research Implications

The target compound’s unique nitro and morpholinyl groups position it as a candidate for kinase inhibition (e.g., CLK1/CDC2-like kinases) or anti-inflammatory applications . Future work should prioritize in vitro assays to compare its IC₅₀ values against analogues like 5a–5g and explore crystallographic studies (via SHELX ) to resolve conformational preferences.

Biological Activity

6-Chloro-2-(morpholin-4-yl)-N-(2-nitrophenyl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core with a chloro group at the 6th position, a morpholino group at the 2nd position, and a nitrophenyl group attached to the nitrogen. The molecular formula is C12H12ClN3O2C_{12}H_{12}ClN_3O_2 with a molecular weight of approximately 265.696 g/mol.

Research indicates that this compound may act as a selective inhibitor of certain enzymes and receptors, particularly tyrosine kinases, which play critical roles in cell growth and survival. The unique substitution pattern of this compound enhances its selectivity and potency against specific molecular targets compared to other quinazoline derivatives .

Anticancer Properties

The compound has been investigated for its anticancer properties, particularly in relation to the inhibition of key signaling pathways involved in tumor growth. Studies have shown that it may inhibit tyrosine kinases similar to other quinazoline derivatives like Erlotinib and Gefitinib, which are used in cancer therapy .

Table 1: Comparison of Quinazoline Derivatives

Compound NameStructure FeaturesBiological Activity
ErlotinibQuinazoline with an aniline substituentAnticancer agent targeting epidermal growth factor receptor
GefitinibSimilar structure with different substitutionsUsed for treating non-small cell lung cancer
This compound Unique chloro and morpholino groupsPotential selective inhibitor of tyrosine kinases

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds within this class have shown IC50 values in the micromolar range (less than 10 μM), indicating their potential efficacy against rapidly dividing cells such as A549 lung cancer cells .

Case Studies

  • Dual Inhibition Studies : A study involving quinazoline derivatives reported that certain compounds exhibited dual inhibition of c-Met and VEGFR-2, both critical targets in cancer therapy. These compounds demonstrated IC50 values as low as 0.02 μM against VEGFR-2, suggesting strong potential for therapeutic application .
  • Mechanistic Insights : Another investigation into quinazolinamine derivatives highlighted their ability to alter the localization of transporters involved in drug resistance (BCRP and P-gp). This suggests that this compound could also play a role in overcoming multidrug resistance in cancer treatments .

Q & A

Q. What are the standard synthetic routes for 6-chloro-2-(morpholin-4-yl)-N-(2-nitrophenyl)quinazolin-4-amine?

The compound is typically synthesized via a multi-step process:

  • Step 1 : Formation of 2-(morpholin-4-yl)-3,4-dihydroquinazolin-4(3H)-one through cyclization of substituted anthranilic acid with morpholine-4-carboxamide .
  • Step 2 : Chlorination at the 4-position using POCl₃ to yield 4-chloro-2-(morpholin-4-yl)quinazoline derivatives .
  • Step 3 : Substitution with 2-nitroaniline under reflux conditions to introduce the N-(2-nitrophenyl) group . Yields range from 52% to 78%, with purity confirmed via TLC and melting points.

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation employs:

  • FTIR : Peaks at 1708–1580 cm⁻¹ (C=C/C=N quinazoline ring), 1370–1321 cm⁻¹ (morpholine C-O), and 1563–1612 cm⁻¹ (N-H deformation) .
  • NMR : Aromatic protons (δ 6.8–8.5 ppm), morpholine protons (δ 1.8–3.5 ppm), and nitrophenyl signals .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 391.3) and fragmentation patterns .

Q. What pharmacological targets are associated with this quinazoline derivative?

The morpholine and nitroaryl groups suggest dual activity:

  • Kinase Inhibition : Structural analogs (e.g., Gefitinib derivatives) target EGFR and c-Src kinases .
  • Histamine H4 Receptor Modulation : Quinazoline scaffolds act as inverse agonists (pKᵢ ~8.12) via morpholine-mediated binding .
  • Apoptosis Induction : Chloro and nitro groups enhance cytotoxicity in cancer cell lines .

Advanced Research Questions

Q. How can synthesis yields be optimized for derivatives with bulky substituents?

Key strategies include:

  • Microwave-Assisted Reactions : Reduces reaction time (e.g., 1 hour at 150°C for Suzuki couplings) and improves yields (58% vs. 35% conventional) .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution kinetics .
  • Purification : Silica column chromatography with gradient elution (ethyl acetate/hexanes) resolves steric hindrance issues .

Q. How do computational methods resolve contradictions in experimental SAR data?

  • 3D-QSAR Modeling : Predicts steric/electronic requirements for activity. For example, bulky substituents at the quinazoline 6-position enhance kinase affinity .
  • Density-Functional Theory (DFT) : Calculates electron density distributions to explain reactivity discrepancies (e.g., chlorination efficiency variations) .
  • Molecular Docking : Validates morpholine’s role in H4 receptor binding vs. off-target kinase interactions .

Q. What methodologies address impurities in final compounds?

  • Recrystallization : Methanol or ethanol recrystallization removes unreacted aniline intermediates .
  • HPLC-Purification : Gradient elution (acetonitrile/water with 0.025% TFA) achieves >95% purity for pharmacological assays .
  • Storage : Dry, sealed containers at 4°C prevent nitro group degradation .

Methodological Recommendations

  • Kinetic Studies : Monitor chlorination steps using in situ Raman spectroscopy to optimize POCl₃ stoichiometry .
  • In Silico Screening : Prioritize analogs with calculated LogP <3.5 for blood-brain barrier penetration in CNS targets .
  • Crystallography : Use SHELX for resolving ambiguous NOE signals in morpholine-containing derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.